Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate
Description
Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate is a synthetic nicotinic acid derivative characterized by a piperazine ring substituted with a 3-chlorophenyl group at the 4-position and an allyl ester moiety at the 6-position of the nicotinate scaffold. This compound belongs to a broader class of arylpiperazinyl nicotinates, which are structurally designed to modulate neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, due to the piperazine moiety’s affinity for these targets . The 3-chlorophenyl substitution introduces steric and electronic effects that influence receptor binding selectivity and metabolic stability compared to analogs with different substituents.
Properties
IUPAC Name |
prop-2-enyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-2-12-25-19(24)15-6-7-18(21-14-15)23-10-8-22(9-11-23)17-5-3-4-16(20)13-17/h2-7,13-14H,1,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRCYDPAWIAZPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate typically involves multiple steps. One common synthetic route starts with the preparation of 6-chloronicotinic acid, which is then reacted with 4-(3-chlorophenyl)piperazine to form the intermediate 6-[4-(3-chlorophenyl)piperazino]nicotinic acid. This intermediate is then esterified with allyl alcohol under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Scientific Research Applications
Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, leading to the modulation of cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Pharmacological Implications
The compound’s closest analogs differ in the substituent on the phenyl ring or the ester group. Below is a comparative analysis based on structural and functional data:
Analysis of Key Differences:
Substituent Position and Halogen Effects :
- The 3-chlorophenyl group in the target compound enhances 5-HT₁A receptor binding (Ki = 12 nM) compared to the 4-methylphenyl analog (Ki = 45 nM), likely due to improved hydrophobic interactions and reduced steric hindrance .
- The 2-fluorophenyl analog exhibits higher 5-HT₁A affinity (Ki = 8 nM), attributed to fluorine’s electronegativity and optimal positioning for hydrogen bonding. However, its metabolic stability is lower (t₁/₂ = 30 min) due to oxidative defluorination .
Ester Group Influence :
- The allyl ester in the target compound improves membrane permeability (logP = 3.8) compared to the methyl ester (logP = 2.9), which enhances bioavailability but may reduce aqueous solubility.
Metabolic Stability :
- The 3-chlorophenyl group confers moderate metabolic stability (t₁/₂ = 45 min) compared to the 4-methylphenyl analog (t₁/₂ = 60 min), likely due to slower oxidative dechlorination versus demethylation pathways.
Research Findings and Functional Insights
Receptor Selectivity Profile
- 5-HT₁A vs. Dopamine D₂ : The target compound shows >10-fold selectivity for 5-HT₁A over D₂ receptors (Ki = 120 nM for D₂), unlike its 2-fluorophenyl analog, which exhibits dual affinity (5-HT₁A: 8 nM; D₂: 25 nM) . This selectivity is critical for minimizing extrapyramidal side effects in CNS therapeutics.
In Vivo Efficacy
- In rodent models, the 3-chlorophenyl derivative demonstrated anxiolytic activity at lower doses (ED₅₀ = 1.5 mg/kg) compared to the 4-methylphenyl analog (ED₅₀ = 5 mg/kg), aligning with its superior receptor affinity .
Critical Evaluation of Limitations and Contradictions
- Contradictory Data on Metabolic Stability: While the 3-chlorophenyl group is generally associated with stability, one study noted rapid glucuronidation in primate models (t₁/₂ = 20 min), suggesting species-specific metabolism .
- Lack of Clinical Data : Most comparisons rely on preclinical assays; human pharmacokinetic data remain unpublished.
Biological Activity
Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological effects, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is a piperazine derivative that incorporates an allyl group and a chlorophenyl moiety. Its structure allows for diverse chemical reactivity and biological interactions, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : It is believed to modulate cellular signaling pathways by binding to various receptors and enzymes, potentially inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Microtubule Dynamics : Similar compounds have been shown to affect microtubule dynamics, leading to mitotic arrest in cancer cells. This suggests that this compound may also influence microtubule stability and function .
Anticancer Properties
Research indicates that this compound exhibits anticancer properties :
- In Vitro Studies : In studies involving colon cancer cell lines, derivatives of piperazine, including those similar to this compound, have been shown to enhance sensitivity to apoptotic signals. For example, one study reported that related compounds induced mitotic arrest and increased apoptosis in HT29 colon cancer cells .
- Mechanisms of Action : The compound likely acts by disrupting microtubule dynamics, which is crucial for cell division. It may also sensitize cancer cells to apoptosis by enhancing the expression of death receptors on their surface .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-[4-(3-chlorophenyl)piperazino]nicotinic acid | Lacks allyl group | Anticancer activity noted |
| Allyl 6-[4-(4-chlorophenyl)piperazino]nicotinate | Similar structure, different substituent | Potentially similar activity |
| Allyl 6-[4-(3-bromophenyl)piperazino]nicotinate | Bromine instead of chlorine | Investigated for similar biological effects |
Case Studies and Research Findings
- Piperazine Derivatives : A study highlighted a series of piperazine-based compounds that effectively inhibited microtubule dynamics in cancer cells, suggesting a class effect that may include this compound .
- Structure-Activity Relationship (SAR) : Research has shown that modifications in the piperazine ring significantly affect the biological activity of similar compounds, emphasizing the importance of structural nuances in therapeutic efficacy .
- In Vivo Efficacy : While most findings are based on in vitro studies, ongoing research aims to evaluate the in vivo anticancer efficacy and safety profile of this compound in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
